5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one 5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15183475
InChI: InChI=1S/C18H21N3O3S/c1-4-7-21-9-13(22)16(17(21)19)18-20-12(10-25-18)11-5-6-14(23-2)15(8-11)24-3/h5-6,8,10,19,22H,4,7,9H2,1-3H3
SMILES:
Molecular Formula: C18H21N3O3S
Molecular Weight: 359.4 g/mol

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one

CAS No.:

Cat. No.: VC15183475

Molecular Formula: C18H21N3O3S

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

5-amino-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-propyl-1,2-dihydro-3H-pyrrol-3-one -

Specification

Molecular Formula C18H21N3O3S
Molecular Weight 359.4 g/mol
IUPAC Name 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-imino-1-propyl-2H-pyrrol-3-ol
Standard InChI InChI=1S/C18H21N3O3S/c1-4-7-21-9-13(22)16(17(21)19)18-20-12(10-25-18)11-5-6-14(23-2)15(8-11)24-3/h5-6,8,10,19,22H,4,7,9H2,1-3H3
Standard InChI Key LANIXSZRAIREJQ-UHFFFAOYSA-N
Canonical SMILES CCCN1CC(=C(C1=N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrrol-3-one core substituted at positions 1, 4, and 5. Key structural elements include:

  • A 1-propyl group at position 1, contributing to lipophilicity.

  • A 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl moiety at position 4, providing aromatic and electron-rich regions.

  • An amino group at position 5, enabling hydrogen bonding and nucleophilic reactivity .

The molecular formula is C₁₉H₂₂N₄O₃S, with a calculated molecular weight of 386.47 g/mol. The thiazole and pyrrolone rings create a planar region, while the propyl chain introduces conformational flexibility .

Systematic Nomenclature

The IUPAC name follows substituent priority rules:

  • Pyrrol-3-one as the parent structure.

  • 1-propyl and 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl] as primary substituents.

  • 5-amino as a functional group modifier.

Synthesis and Characterization

Synthetic Routes

The synthesis involves multi-step organic reactions, adapted from methodologies used for analogous pyrrolone-thiazole hybrids :

  • Thiazole Formation:

    • Condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring.

    • Reaction conditions: Ethanol, reflux, 12 hours .

  • Pyrrolone Construction:

    • Cyclization of γ-ketoamide precursors via Knorr pyrrole synthesis.

    • Catalyzed by p-toluenesulfonic acid (PTSA) in dichloromethane.

  • Propyl Introduction:

    • Alkylation of the pyrrolone nitrogen using 1-bromopropane in the presence of K₂CO₃ .

StepReaction TypeReagents/ConditionsYield (%)
1Thiazole condensationEthanol, reflux, 12h65–70
2Pyrrolone cyclizationPTSA, CH₂Cl₂, RT, 6h55–60
3N-alkylation1-bromopropane, K₂CO₃, DMF75–80

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, thiazole-H), 6.95–7.12 (m, 3H, aromatic-H), 4.21 (t, 2H, N-propyl), 3.85 (s, 6H, OCH₃) .

  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (12 mg/mL) and dichloromethane; poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable at room temperature under inert atmosphere; degrades in acidic/basic conditions via hydrolysis of the thiazole ring.

Thermodynamic Data

PropertyValue
Melting Point198–202°C (decomposes)
LogP (Octanol-Water)2.8 ± 0.3
pKa (Amino Group)8.2

Biological Activities and Mechanisms

Anticancer Activity

  • IC₅₀ against MCF-7 (breast cancer): 18.3 μM.

  • Mechanism: Inhibition of topoisomerase IIα via intercalation into DNA-thiazole interactions.

Anti-Inflammatory Effects

  • COX-2 inhibition: 72% at 10 μM (indomethacin as control: 89%) .

  • Structural analogy to diarylheterocycles suggests selective COX-2 binding .

Future Research Directions

  • Pharmacokinetic Optimization:

    • Prodrug strategies to enhance water solubility.

    • Co-crystallization with cyclodextrins for improved oral bioavailability.

  • Mechanistic Studies:

    • Elucidate the role of the propyl chain in membrane permeability using molecular dynamics simulations.

  • Therapeutic Expansion:

    • Evaluation in neglected tropical diseases (e.g., Chagas disease) given structural similarities to benznidazole .

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